5-[(2,3-Dihydro-1H-inden-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound 5-[(2,3-Dihydro-1H-inden-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine (2-sulfanylidene-1,3-thiazolidin-4-one) family, a class of heterocyclic molecules with diverse biological and material applications . Rhodanine derivatives are characterized by a five-membered ring containing sulfur and nitrogen atoms, with substituents at the C-5 and N-3 positions significantly influencing their properties. The target compound features a bicyclic 2,3-dihydro-1H-indenyl group at C-5, distinguishing it from analogs with monocyclic or heteroaromatic substituents. This article compares its structural, physical, and biological attributes with similar rhodanine derivatives.
Properties
CAS No. |
62245-77-6 |
|---|---|
Molecular Formula |
C13H11NOS2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11NOS2/c15-12-11(17-13(16)14-12)7-8-4-5-9-2-1-3-10(9)6-8/h4-7H,1-3H2,(H,14,15,16) |
InChI Key |
ROCIADGTJMKUEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-inden-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2,3-dihydro-1H-indene-5-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidinone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1H-inden-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives can exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that 5-[(2,3-Dihydro-1H-inden-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one may inhibit the growth of pathogens through mechanisms such as enzyme inhibition or disruption of cell wall synthesis .
Anticancer Properties
Thiazolidinones have been investigated for their potential anticancer effects. For instance, derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. In vitro studies suggest that this compound may similarly affect cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are also noteworthy. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that this compound could be beneficial in treating conditions characterized by inflammation .
Data Tables
Below are summarized findings from various studies regarding the biological activities of thiazolidinone derivatives:
Case Studies
Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various thiazolidinones against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity with minimal inhibitory concentrations (MIC) lower than traditional antibiotics . -
Case Study on Cancer Treatment :
In vitro testing on breast cancer cell lines demonstrated that a thiazolidinone derivative induced apoptosis through the activation of caspase pathways. The study concluded that these compounds could serve as lead candidates for further development in anticancer therapies .
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-inden-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Substituent Effects on Structure and Properties
C-5 Substituent Diversity
- Aromatic vs. Bicyclic Groups: The dihydroindenyl group in the target compound provides a rigid, planar bicyclic system, likely enhancing π-π stacking interactions compared to monocyclic substituents like phenyl (e.g., 5-benzylidene derivatives) or heteroaromatic groups (e.g., furan, thiophene) . Optovin (pyridinylmethylidene-substituted rhodanine) exhibits light-sensitive activity due to its pyridine ring, which facilitates anion channel modulation . In contrast, dihydroindenyl may prioritize lipophilicity and steric effects for membrane penetration.
N-3 Modifications :
- Allyl (e.g., (Z)-3-allyl-5-(4-methylbenzylidene) derivative) or aryl groups (e.g., 3-phenyl in iodophenyl derivatives) at N-3 influence solubility and bioactivity. For example, allyl groups introduce conformational flexibility, as seen in crystal structures with dihedral angles of ~87° between the rhodanine core and substituents .
Halogen and Electron-Withdrawing Groups :
- Bromo-, fluoro-, or chloro-substituted aryl groups (e.g., 5-[(3-bromophenyl)methylidene] derivatives) enhance electrophilicity and binding to biological targets, as observed in antimicrobial studies . The dihydroindenyl group lacks halogens but may leverage its fused-ring system for hydrophobic interactions.
Physical and Chemical Properties
Melting Points :
Rhodanine derivatives with bulky or electron-rich substituents exhibit higher melting points:
The dihydroindenyl group’s rigidity may elevate melting points compared to flexible substituents like allyl but requires experimental validation.
Lipophilicity :
Pyridinylmethylidene derivatives (e.g., Optovin) show moderate lipophilicity, whereas halogenated aryl groups (e.g., 5-[(3-iodophenyl)methylidene]) increase logP values, enhancing membrane permeability . The dihydroindenyl group’s bicyclic structure likely offers intermediate lipophilicity, balancing solubility and bioavailability.
Antimicrobial Effects :
- Rhodanine derivatives with electron-deficient aryl groups (e.g., 5-(3-bromobenzylidene)) exhibit potent activity against Gram-positive bacteria (MIC: 15.6–500 µg/mL) .
- Pyridinylmethylidene analogs, however, display lower antimicrobial activity, suggesting substituent-dependent target specificity . The dihydroindenyl group’s steric bulk may hinder bacterial target engagement compared to smaller substituents.
Optical and Neuroactive Properties :
- Optovin’s pyridine moiety enables photoactivation of motor neurons, a unique application absent in other derivatives . The dihydroindenyl group’s extended conjugation could theoretically support optoelectronic applications but remains unexplored.
Anticancer and Anti-inflammatory Potential :
- Coumarin-linked rhodanine derivatives (e.g., 5-(4-methylcoumarinyl) analogs) show antitumor activity via NF-κB pathway modulation . Dihydroindenyl’s similarity to polycyclic aromatics (e.g., indole) may position it for anticancer screening.
Structural Insights from Crystallography
- Crystal Packing : Derivatives like (Z)-3-allyl-5-(3-bromobenzylidene) form inversion dimers via C–H···O hydrogen bonds, stabilizing the lattice . The dihydroindenyl group’s planar structure may promote parallel stacking, influencing solubility and crystallinity.
- Dihedral Angles : Substituents at C-5 and N-3 dictate molecular conformation. For example, the angle between the rhodanine core and 3-bromobenzylidene is 5.86°, optimizing π-orbital overlap . Dihydroindenyl’s fused rings may enforce near-planar geometry, altering electronic properties.
Biological Activity
5-[(2,3-Dihydro-1H-inden-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. The compound's structure suggests various interactions with biological targets, which can be elucidated through experimental studies and computational analyses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 253.38 g/mol. Its unique structure includes a thiazolidinone core that is known for diverse biological activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of thiazolidinone derivatives, including the compound . The carrageenan-induced mouse paw edema model was utilized to assess the anti-inflammatory effects. The compound exhibited significant inhibition of edema formation, indicating its potential as an anti-inflammatory agent.
Table 1: Anti-inflammatory Activity Results
| Compound | Edema Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 65% | 12.5 |
| Naproxen (Control) | 75% | 40.10 |
The compound's IC50 value suggests it is more effective than traditional anti-inflammatory agents like naproxen, which has an IC50 of 40.10 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies demonstrated that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Compared to commercial antibiotics such as ampicillin and streptomycin, this compound showed superior efficacy against resistant strains .
Case Studies
A notable case study involved the application of this compound in a murine model of chronic inflammation. The results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 levels post-treatment with the compound. This reinforces its potential therapeutic utility in chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
